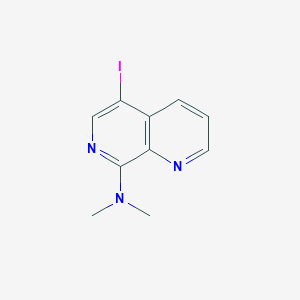

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine

描述

5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is a halogenated naphthyridine derivative characterized by an iodine atom at position 5 and a dimethylamino group at position 6. This compound belongs to the 1,7-naphthyridine family, a class of bicyclic heteroaromatic systems with applications in medicinal chemistry, particularly as kinase inhibitors and enzyme modulators . Its synthesis likely involves iodination of the parent N,N-dimethyl-1,7-naphthyridin-8-amine, analogous to bromination methods described for related compounds (e.g., 72% yield for 5-bromo-1,7-naphthyridine via bromination in acetic acid) .

属性

IUPAC Name |

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMXFVUCQQOTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C2=C1N=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine typically involves the iodination of N,N-dimethyl-1,7-naphthyridin-8-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to achieve high yields and purity.

化学反应分析

Types of Reactions

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

Coupling Reactions: The iodine atom can be used as a leaving group in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl or heteroaryl compounds.

科学研究应用

Table 1: Synthesis Methods for Naphthyridine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Skraup Reaction | Involves the cyclization of aniline derivatives with α,β-unsaturated carbonyls | 45-50 |

| Microwave-Assisted Synthesis | Utilizes microwave energy to enhance reaction rates and yields | Variable |

| Metal-Free Reactions | Employs ionic liquids or other green chemistry approaches | High |

Biological Applications

The biological activities of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine are under investigation for their potential therapeutic effects. Research indicates promising antimicrobial and anticancer properties.

Anticancer Potential

Studies have shown that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells.

Table 2: Cytotoxicity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 | Induces apoptosis via mitochondrial pathway |

| Analog A | A549 (Lung Cancer) | 15 | Inhibits topoisomerase II |

| Analog B | HCT116 (Colon Cancer) | 12 | DNA intercalation leading to cell cycle arrest |

Medical Applications

In the medical field, ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases. Its interaction with specific molecular targets may lead to novel treatments for conditions such as cancer and infectious diseases.

Industrial Applications

Beyond biological applications, this compound is being explored in industrial contexts. Its properties make it suitable for developing new materials such as:

- Light-emitting diodes (LEDs) : The compound can be incorporated into organic light-emitting diodes due to its electronic properties.

- Dye-sensitized solar cells : Its ability to absorb light makes it a candidate for enhancing the efficiency of solar cells.

Case Studies

- Anticancer Activity : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways.

- Material Science : Research highlighted the use of naphthyridine derivatives in developing advanced materials for electronics. The incorporation of these compounds into polymer matrices improved the conductivity and stability of electronic devices.

作用机制

The mechanism of action of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

相似化合物的比较

Comparison with Structural Analogs

Halogenated Derivatives

5-Bromo-1,7-Naphthyridin-8-Amine (CAS 67967-17-3)

- Substituents : Bromine at position 5, amine at position 7.

- Synthesis : Produced via bromination of 1,7-naphthyridin-8-amine in acetic acid (72% yield) .

- Molecular Weight : ~224.06 g/mol (bromine contributes ~80 g/mol) .

- Bromine’s smaller atomic radius may limit steric effects compared to iodine, influencing interactions with enzyme active sites.

3-Bromo-1,7-Naphthyridin-8-Amine (CAS 1838674-91-1)

N,N-Dimethylamino Derivatives

N,N-Dimethyl-1,2,3,4-Tetrahydro-1,7-Naphthyridin-8-Amine (CAS Not Provided)

- Substituents: Tetrahydro core with dimethylamino group at position 8.

- Purity : 95% .

- The target compound’s fully aromatic system may enhance π-π stacking interactions in biological targets.

N-(6-Methylpyridin-2-Yl)-5-Pyridin-3-Yl-1,7-Naphthyridin-8-Amine

- Substituents : Pyridin-3-yl at position 5, methylpyridin group at position 8.

- Biological Relevance : Demonstrated inhibitory activity against human phosphodiesterase 10 (PDB 5shk) .

- Key Differences :

- The target compound’s iodine atom may act as a heavy atom for X-ray crystallography, aiding structural studies.

- Bulky aryl substituents (e.g., pyridin-3-yl) in this analog vs. iodine in the target compound highlight trade-offs between steric bulk and electronic effects in drug design.

Research Implications

- Synthetic Flexibility : The iodine atom in 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine offers a handle for further functionalization (e.g., palladium-catalyzed couplings) .

- Structural Insights: Iodine’s electron-withdrawing effects may stabilize charge-transfer complexes, as seen in related amino-naphthyridines .

生物活性

5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with an iodine substituent and dimethyl amine groups. The presence of halogen atoms, particularly iodine, is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential for halogen bonding.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : Studies indicate that compounds with similar structures exhibit potent inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition leads to antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Topoisomerase Interaction : The compound may also interact with topoisomerases, enzymes involved in DNA unwinding and replication. This interaction can result in cytotoxic effects in cancer cells by stabilizing the DNA-enzyme complex .

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound showed an IC50 of 0.007 μM against S. aureus DNA gyrase, indicating its strong antibacterial properties compared to other derivatives .

- Cytotoxicity Assessment : Preliminary studies on human cell lines (HUVEC and HepG2) indicated that while the compound effectively inhibited bacterial enzymes, it also raised concerns regarding hERG channel inhibition, which is crucial for cardiac safety .

- Topoisomerase Inhibition : Research highlighted the compound's ability to stabilize the cleavable complex formed during topoisomerase II action on DNA, leading to significant cytotoxic effects in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。